molecular formula C12H17Cl2N3O B3067602 1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride CAS No. 1268983-14-7

1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride

Cat. No.: B3067602
CAS No.: 1268983-14-7
M. Wt: 290.19
InChI Key: CONDOPCXASYLFV-UHFFFAOYSA-N
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Description

1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O and its molecular weight is 290.19. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that quinoxalin-2 (1h)-ones, which are structurally related, have diverse biological activities . This suggests that the compound may interact with multiple targets.

Mode of Action

Quinoxalin-2 (1h)-ones have been shown to act as photosensitizers , which means they can absorb light and transfer energy to other molecules. This property could potentially play a role in the compound’s interaction with its targets.

Biochemical Pathways

Quinoxalin-2 (1h)-ones have been involved in various reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These reactions could potentially affect various biochemical pathways.

Result of Action

Given the diverse biological activities of quinoxalin-2 (1h)-ones , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.2ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;;/h1-4,13,15H,5-8H2,(H,14,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONDOPCXASYLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 2
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 3
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 4
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 5
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride
Reactant of Route 6
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.